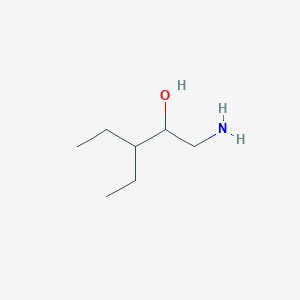

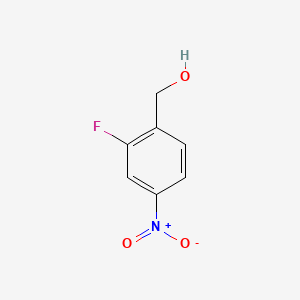

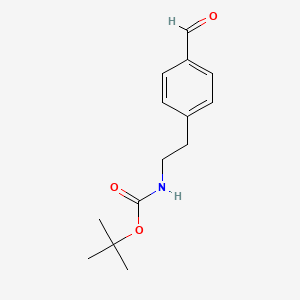

![molecular formula C5H8BrN3O2S B1287166 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid CAS No. 401462-74-6](/img/structure/B1287166.png)

5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid, is a brominated benzoic acid derivative with potential relevance in various chemical and biological contexts. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related brominated benzoic acid derivatives and their interactions with other molecules, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a related compound, was achieved through a six-step process starting from dimethyl terephthalate, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, with a total yield of 24% . This suggests that the synthesis of this compound could also involve multiple steps, potentially including the introduction of the bromo group and the attachment of the cyclopropylcarbonyl amino moiety.

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives is characterized by the presence of a bromine atom, which can significantly influence the molecule's reactivity and interactions. For example, the crystal structure of a complex between 5-bromocytosine and phthaloyl-DL-glutamic acid revealed hydrogen bonding interactions involving the brominated molecule . This indicates that the bromine atom in this compound could play a role in its binding and interaction with other molecules.

Chemical Reactions Analysis

Brominated benzoic acid derivatives can participate in various chemical reactions. The presence of the bromine atom makes these compounds suitable for further functionalization, as seen in the synthesis of 3,5-bis(bromomethyl)benzoic acid, which was used as a cysteine crosslinking agent . Additionally, the reactivity of such compounds can be exploited in the formation of metal complexes, as demonstrated by the synthesis of a Cd(II) complex with a brominated azo ligand derived from benzoic acid . These examples suggest that this compound could also undergo similar reactions, potentially leading to the formation of novel compounds or complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives are influenced by their molecular structure. The presence of substituents such as bromine atoms, amino groups, or carboxylic acid functionalities can affect properties like solubility, melting point, and reactivity. For instance, the crystal structure analysis of 2-Amino-5-chloropyridine–benzoic acid revealed specific hydrogen bonding patterns that could influence the compound's solubility and melting point . Although the exact properties of this compound are not discussed in the provided papers, similar analyses of related compounds can provide a basis for predicting its behavior.

Propriétés

IUPAC Name |

5-bromo-2-(cyclopropanecarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c12-7-3-4-9(8(5-7)11(15)16)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDQATMQWYORNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=C(C=C(C=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

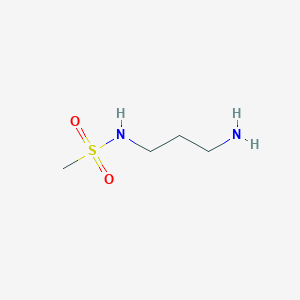

![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)